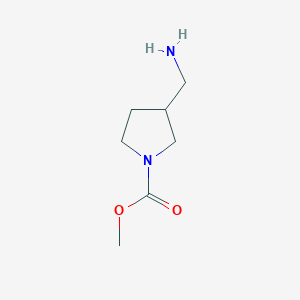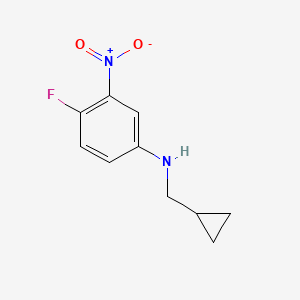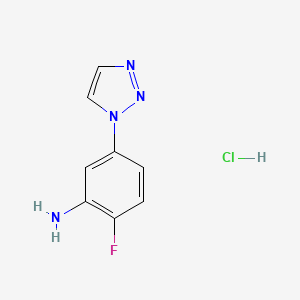![molecular formula C12H19N3S B13259322 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13259322.png)
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidin-3-ylmethylsulfanyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and acetaldehyde under acidic conditions.
Introduction of the Piperidin-3-ylmethylsulfanyl Group: The piperidin-3-ylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with a piperidin-3-ylmethylthiol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-3-ylmethylsulfanyl group may enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine
- 4,6-Dimethyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
- 4,6-Dimethyl-2-[(morpholin-3-ylmethyl)sulfanyl]pyrimidine
Uniqueness
4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine is unique due to the specific positioning of the piperidin-3-ylmethylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h6,11,13H,3-5,7-8H2,1-2H3 |
InChI Key |
OSZWGFGPMDRMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)
![tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate](/img/structure/B13259259.png)
![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)

![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)

amine](/img/structure/B13259293.png)


![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)



